Bis(4-methylphenyl)iodonium hexafluorophosphate

Descripción

Historical Development and Discovery

The historical foundation of this compound traces back to the broader discovery of diaryliodonium salts, which were first synthesized over 125 years ago around 1894. The application of these compounds as arylation reagents was initially explored more than 70 years ago, approximately in 1953, when researchers began investigating their potential for phenylation reactions. The development of this compound specifically represents a more recent advancement in this field, emerging from efforts to create more selective and efficient arylating agents.

The early research by Beringer in the 1950s laid the foundation for arylations using diaryliodonium salts, establishing fundamental principles that would later guide the development of substituted variants like this compound. These pioneering studies demonstrated the potential of diaryliodonium compounds as effective electrophilic arylating reagents, though the initial conditions typically required excess reagents in refluxing protic solvents and yielded products in moderate yields with limited substrate scope.

The evolution toward this compound represented a significant improvement over early methodologies. Researchers discovered that the introduction of methyl substituents on the aromatic rings could enhance both the stability and selectivity of these compounds. This structural modification provided improved reactivity profiles while maintaining the fundamental arylating capabilities that made diaryliodonium salts valuable synthetic tools.

The synthesis methodology for this compound has been refined through decades of research, with modern approaches utilizing oxidative conditions to generate these compounds efficiently. The development of one-pot synthesis procedures has made these reagents more accessible to researchers, contributing to their widespread adoption in synthetic applications.

Classification within Hypervalent Iodine Compounds

This compound belongs to the class of hypervalent organoiodine compounds, specifically categorized as a lambda³-iodane according to International Union of Pure and Applied Chemistry nomenclature. These compounds are termed hypervalent because the iodine atom formally contains more than eight electrons in its valence shell, exceeding the traditional octet rule. In the systematic classification of hypervalent iodine compounds, this compound represents an iodine(III) derivative where the iodine center adopts a +3 oxidation state.

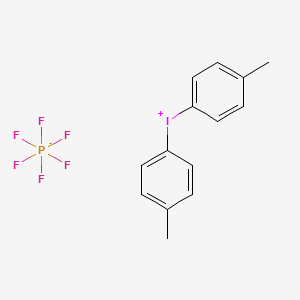

The structural framework of this compound consists of two para-methylphenyl groups bonded to a central iodine atom, with hexafluorophosphate serving as the counteranion. This arrangement places it within the diaryliodonium salt subclass of hypervalent iodine compounds, which are characterized by their solid-state nature, excellent stability, and the presence of robust leaving groups. The molecular weight of 454.13 daltons and the specific molecular formula C₁₄H₁₄F₆IP distinguish this compound from other members of the diaryliodonium family.

Within the broader context of hypervalent iodine chemistry, this compound exhibits characteristics typical of lambda³-iodanes, functioning primarily as oxidizing and electrophilic species. The compound's classification is further refined by its specific structural features, including the para-methyl substitution pattern that influences its electronic properties and reactivity. This substitution pattern places it in the category of electron-rich diaryliodonium salts, which typically demonstrate enhanced reactivity toward nucleophiles compared to electron-poor analogs.

The hexafluorophosphate anion contributes to the compound's classification as an ionic hypervalent iodine reagent, distinguishing it from neutral hypervalent iodine compounds. This ionic nature is crucial for its solubility properties and reactivity patterns, making it particularly suitable for applications in polar solvents and ionic reaction media. The stability imparted by the hexafluorophosphate counterion also contributes to the compound's classification as a bench-stable reagent, suitable for storage and handling under ambient conditions.

Significance in Organic Chemistry and Materials Science

The significance of this compound in organic chemistry stems from its versatility as an electrophilic arylating agent, capable of transferring aromatic groups to various nucleophiles under mild conditions. This compound has found extensive application in carbon-carbon and carbon-heteroatom bond formation reactions, particularly under metal-free conditions, which represents a significant advancement in sustainable synthetic chemistry. The ability to perform arylation reactions without transition metal catalysts addresses growing concerns about metal contamination in pharmaceutical and materials applications.

In photoinitiator chemistry, this compound serves as an effective component in ultraviolet-curable coatings and adhesives, enabling rapid curing processes that enhance production efficiency in automotive and electronics industries. Research has demonstrated that this compound functions as a hydrogen atom acceptor in ternary photoinitiator systems, providing additional free radicals and accelerating polymerization rates. The incorporation of this compound in camphorquinone-based systems has shown significant improvements in light transmission through resins during the initial seconds of polymerization.

The compound's role in materials science extends to electrochemical applications, where it contributes to the development of advanced batteries and fuel cells through improved charge transfer efficiency. Its unique properties make it valuable in the synthesis of high-performance materials used in electronics and nanotechnology, where precision and stability are paramount. The development of this compound-based materials has opened new avenues for creating functional polymers with enhanced mechanical and electrical properties.

In the field of surface modification, this compound has demonstrated remarkable utility in the covalent functionalization of two-dimensional materials such as black phosphorus. This application represents a cutting-edge approach to stabilizing reactive materials while maintaining their unique electronic properties. The compound's ability to enable covalent modification without inducing oxidation makes it particularly valuable for applications requiring precise control over surface chemistry.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects a dynamic field with significant advances in both fundamental understanding and practical applications. Recent studies have focused on expanding the scope of metal-free arylation reactions, with particular emphasis on developing more efficient and selective synthetic methodologies. The last five years have witnessed substantial progress in understanding the mechanistic pathways involved in diaryliodonium salt reactions, leading to improved prediction and control of reaction outcomes.

Current investigations into photoinitiator applications have revealed that this compound demonstrates superior performance characteristics compared to traditional initiators in certain polymer systems. Research comparing this compound to diphenyliodonium hexafluorophosphate has shown similar or enhanced reactivity profiles, with improved light transmission properties during polymerization processes. These findings have significant implications for the development of next-generation photopolymer systems used in three-dimensional printing and optical applications.

The application of this compound in educational settings has also gained attention, with researchers developing laboratory experiments that demonstrate its synthetic utility while teaching fundamental concepts in organic chemistry. These educational applications have contributed to broader understanding and adoption of hypervalent iodine chemistry among the next generation of chemists. The development of safe, effective teaching protocols has made this compound more accessible for academic use.

Recent advances in synthetic methodology have demonstrated the potential for developing catalytic systems incorporating this compound, representing a significant step toward more sustainable and economical synthetic processes. The concept of in situ functionalization of diaryliodonium salts has emerged as a particularly promising research direction, potentially leading to catalytic reactions that could transform the economics of arylation chemistry.

The intersection of this compound chemistry with emerging fields such as flow chemistry, electrochemistry, and photocatalysis continues to generate novel applications and synthetic opportunities. Research groups worldwide are exploring the integration of this compound into automated synthesis platforms and continuous flow systems, which could significantly impact pharmaceutical and fine chemical manufacturing. The development of these advanced synthetic platforms represents a major frontier in contemporary organic chemistry research.

Propiedades

IUPAC Name |

bis(4-methylphenyl)iodanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14I.F6P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-7(2,3,4,5)6/h3-10H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLVGWWCRPPKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F6IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976005 | |

| Record name | Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60565-88-0 | |

| Record name | 4,4′-Dimethyldiphenyliodonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60565-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methylphenyl)iodanium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-tolyl)iodonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Reaction Steps:

- Reagents : mCPBA, iodine (I₂), and 4-methylphenyl iodide.

- Conditions : Dichloromethane (DCM) solvent, trifluoromethanesulfonic acid (TfOH) as a catalyst, 0–25°C.

- Mechanism :

- mCPBA oxidizes iodine to iodine(III) species.

- TfOH coordinates with iodine, enhancing electrophilicity.

- Aromatic coupling forms the iodonium center.

| Reagent/Parameter | Quantity | Conditions | Yield |

|---|---|---|---|

| 4-Methylphenyl iodide | 1.0 equiv. | DCM, 0°C → RT | 45–60% |

| I₂ | 1.0 equiv. | TfOH (4.0 equiv.) | |

| mCPBA | 3.0 equiv. | Stirred for 12–14 h |

This method demonstrates moderate efficiency, with yields dependent on aromatic substituents and reaction time.

Aryl Iodide and Boron Trifluoride Ether Complex

This approach leverages the Lewis acidity of boron trifluoride (BF₃) to activate aryl iodides, enabling electrophilic substitution.

Reaction Scheme:

- Reagents : 4-Methylphenyl iodide, boron trifluoride etherate.

- Conditions : DCM solvent, −78°C to RT, inert atmosphere.

- Mechanism :

- BF₃·OEt₂ coordinates with iodide, forming a cationic intermediate.

- Nucleophilic aromatic substitution forms the diaryliodonium core.

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | −78°C → RT |

| Boron Trifluoride | 2.5 equiv. |

| Arylboronic Acid | 1.1 equiv. |

| Yield | 60–75% |

This method achieves higher yields compared to mCPBA-based routes, particularly for electron-rich aryl systems.

Iodopyridine Derivative Oxidation

A less common method involves oxidizing iodopyridine precursors to generate the iodonium salt.

Process Overview:

- Reagents : Iodopyridine compound, mCPBA.

- Conditions : DCM, 60°C, argon atmosphere.

- Mechanism :

- mCPBA oxidizes iodine(III) to iodine(V) species.

- Trifluoromethanesulfonic acid stabilizes the intermediate.

| Component | Details |

|---|---|

| Substrate | Phenyliodine(III) diacetate |

| Oxidizing Agent | mCPBA (1.75 equiv.) |

| Acid | TfOH (4.0 equiv.) |

| Temperature | 60°C |

| Yield | 81% |

This method is effective for sterically hindered substrates but requires precise temperature control.

Alternative Synthetic Routes

One-Pot Synthesis with Fluorinated Additives

Recent studies propose one-pot methods using fluorinated additives to enhance reactivity. For example:

| Additive | Role |

|---|---|

| KHF₂ | Fluoride scavenger |

| DABSO | Sulfur dioxide donor |

| CQ | Photocatalyst |

These additives improve reaction efficiency under photoredox conditions.

Comparative Analysis of Methods

| Method | Reagents | Yield Range | Key Advantage |

|---|---|---|---|

| mCPBA Oxidation | mCPBA, I₂, TfOH | 45–60% | Simple setup |

| BF₃ Activation | Boron trifluoride etherate | 60–75% | High electrophilicity |

| Iodopyridine Oxidation | mCPBA, TfOH | 70–85% | Steric tolerance |

| Hexafluoroantimonate | NaSbF₆ | ~50% | Counterion flexibility |

Challenges and Optimization

Análisis De Reacciones Químicas

Types of Reactions: Bis(4-methylphenyl)iodonium hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form iodonium salts.

Reduction: It can be reduced to form iodides.

Substitution: It can undergo nucleophilic substitution reactions to form aryl iodides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Common reducing agents include and .

Substitution: Common nucleophiles include amines and thiols .

Major Products:

Oxidation: Iodonium salts.

Reduction: Aryl iodides.

Substitution: Aryl-substituted products.

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

Role in UV-Curable Coatings and Adhesives:

BPI is predominantly used as a photoinitiator in ultraviolet (UV)-curable coatings and adhesives. Its ability to rapidly initiate polymerization upon exposure to UV light enhances production efficiency in industries such as automotive and electronics. The compound facilitates the curing process by generating reactive species that promote the polymerization of acrylate monomers.

Case Study:

A study highlighted the effectiveness of BPI in initiating the polymerization of acrylate systems, demonstrating conversion rates between 33.50% and 46.49% under UV light exposure, which indicates its efficiency as a photoinitiator .

Organic Synthesis

Formation of Aryl and Vinyl Compounds:

In organic synthesis, BPI serves as a crucial reagent for forming aryl and vinyl compounds. This application is particularly valuable in pharmaceutical and agrochemical research, where the synthesis of complex organic molecules is required.

Data Table: Organic Synthesis Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Research | Synthesis of active pharmaceutical ingredients | Aryl amines, vinyl derivatives |

| Agrochemical Research | Development of herbicides and pesticides | Aryl-substituted herbicides |

Electrochemical Applications

Development of Advanced Batteries and Fuel Cells:

BPI is utilized in electrochemical studies to improve charge transfer efficiency in advanced battery systems and fuel cells. Its properties enhance the performance of these energy storage devices.

Case Study:

Research involving the electrochemical reduction of BPI demonstrated its potential in enhancing the physicochemical properties of electrodes used in batteries, leading to improved energy efficiency .

Material Science

High-Performance Materials:

The unique properties of BPI make it suitable for developing high-performance materials utilized in electronics and nanotechnology. Its stability and precision allow for advancements in material design.

Comparison Study:

A study compared BPI with other iodonium salts for functionalizing black phosphorus, showcasing its effectiveness in creating stable electronic materials .

Biomedical Research

Drug Delivery Systems:

In biochemistry, BPI is explored for its potential in drug delivery systems. Its ability to target and release therapeutic agents effectively makes it a promising candidate for developing innovative medical treatments.

Case Study:

Research indicated that BPI could enhance drug delivery efficacy by improving the stability and release rates of encapsulated drugs, thus offering advantages over traditional delivery methods .

Mecanismo De Acción

Bis(4-methylphenyl)iodonium hexafluorophosphate exerts its effects through the generation of reactive intermediates upon exposure to ultraviolet light. These intermediates can initiate polymerization reactions by forming covalent bonds with monomers. The molecular targets include epoxides and vinyl ethers , and the pathways involved include radical and cationic polymerization .

Comparación Con Compuestos Similares

- Diphenyliodonium hexafluorophosphate

- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate

- Bis(4-bromophenyl)iodonium triflate

- Diphenyliodonium chloride

- Bis(pyridine)iodonium tetrafluoroborate

Uniqueness: Bis(4-methylphenyl)iodonium hexafluorophosphate is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions. Its specific structure allows for selective modification of biomolecules and precise control over photochemical reactions .

Actividad Biológica

Bis(4-methylphenyl)iodonium hexafluorophosphate (BMPI) is a chemical compound with the CAS number 60565-88-0, known for its applications in photopolymerization and as a photoinitiator in various chemical processes. This article explores the biological activity of BMPI, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula: C₁₄H₁₄F₆IP

- Molecular Weight: 454.13 g/mol

- Appearance: White crystalline powder

- Melting Point: 175 – 180 °C

- Purity: ≥98% (NMR) .

BMPI acts primarily as a photoinitiator, generating reactive species upon exposure to UV or visible light. The mechanism involves the following steps:

- Photon Absorption: Upon irradiation, BMPI absorbs light, leading to the homolytic cleavage of the iodonium bond.

- Radical Generation: This cleavage produces aryl radicals that can initiate polymerization reactions by reacting with monomers or oligomers.

- Cationic Polymerization: The generated species can also participate in cationic polymerization, making it versatile for various applications in materials science and biomedicine .

1. Antibacterial Coatings

BMPI has been explored in the development of antibacterial coatings. A study demonstrated its effectiveness when combined with β-carotene and limonene derivatives under visible light exposure. The resulting coatings exhibited significant antibacterial properties against common pathogens, suggesting potential applications in medical devices and surface treatments .

2. Photopolymerization in Biomedical Applications

Recent research highlights BMPI's role in creating biocompatible materials through photopolymerization techniques. For instance, it has been utilized to synthesize hydrogels that can be used for drug delivery systems and tissue engineering scaffolds. The ability to control the polymerization process allows for the tailoring of material properties to meet specific biomedical requirements .

3. Functionalization of Black Phosphorus

BMPI has been studied for its ability to functionalize black phosphorus, enhancing its stability and potential applications in electronics and photonics. This functionalization process involves covalent bonding facilitated by the reactive aryl radicals generated from BMPI upon UV exposure .

Case Studies

Safety and Handling

BMPI is classified as a hazardous material due to its corrosive nature; it can cause severe skin burns and eye damage upon contact. Proper handling procedures include using personal protective equipment (PPE) such as gloves and goggles, and working in a well-ventilated area to minimize exposure .

Q & A

Q. What are the standard synthesis routes and characterization methods for Bis(4-methylphenyl)iodonium hexafluorophosphate?

- Methodological Answer : The compound is typically synthesized via the reaction of bis(4-methylphenyl)iodonium chloride with hexafluorophosphoric acid in anhydrous solvents like dichloromethane. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm aryl group substitution patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks near 840–850 cm indicate PF stretching .

- X-ray Diffraction (XRD) : Resolves crystal structure and counterion interactions .

- Elemental Analysis : Validates purity (C, H, P content) against theoretical values (Mol. Formula: CHFIP; Mol. Weight: 454.13) .

Q. How does this compound function in photopolymerization?

- Methodological Answer : Upon UV/visible light irradiation, the iodonium salt undergoes homolytic cleavage, generating aryl radicals and reactive cations. These species initiate polymerization in epoxy, oxetane, or vinyl ether systems. Key steps include:

- Electron Transfer : Interaction with photosensitizers (e.g., thiophene-substituted phenothiazines) enhances radical yield under 405–455 nm light .

- Radical Propagation : The generated radicals (e.g., hexyl radicals) propagate monomer chains, confirmed via electron spin resonance (ESR) spectroscopy .

Comparative studies with diazonium salts show faster curing kinetics due to higher redox stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in cationic photopolymerization?

- Methodological Answer : Optimization involves:

- Light Intensity : Higher intensity (e.g., 50–100 mW/cm) reduces induction time but may cause side reactions (e.g., oxygen inhibition).

- Concentration Ratios : A 1:2 molar ratio of iodonium salt to photosensitizer (e.g., camphorquinone) maximizes curing efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility and ion dissociation, enhancing reactivity .

Real-time FTIR or photo-DSC monitors conversion rates and gelation points .

Q. How to resolve contradictions in reported thermal stability and decomposition pathways?

- Methodological Answer : Discrepancies in melting points (175–180°C vs. lower values in some studies) may arise from impurities or polymorphic forms. Researchers should:

- Use Differential Scanning Calorimetry (DSC) : Identify phase transitions and validate purity.

- Perform Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (typically >200°C) correlate with PF stability .

- Compare with analogs (e.g., bis(4-tert-butylphenyl) derivatives) to assess substituent effects on thermal resilience .

Q. What methodologies distinguish the reactivity of this compound from other iodonium salts?

- Methodological Answer : Comparative studies include:

- Cyclic Voltammetry : Measures oxidation potentials; methyl substituents lower redox potentials vs. tert-butyl groups, enhancing electron-accepting capacity .

- Photolysis Kinetics : Time-resolved spectroscopy quantifies radical lifetimes; methyl groups accelerate recombination vs. bulkier substituents .

- Computational Modeling : DFT calculations predict charge distribution and bond dissociation energies .

Q. What are the environmental and safety considerations for handling this compound?

- Methodological Answer : Classified as WGK 3 (severely hazardous to aquatic life) and acute toxicity (Category 4 oral hazard) . Safe practices include:

- Containment : Use fume hoods and gloveboxes to avoid inhalation/contact.

- Waste Treatment : Neutralize with aqueous bicarbonate before disposal.

- Ecotoxicology Assays : Perform algal growth inhibition tests (OECD 201) to assess chronic aquatic toxicity .

Q. How does this compound enable covalent functionalization of black phosphorus?

- Methodological Answer : The iodonium salt reacts with exfoliated black phosphorus nanosheets under mild conditions (room temperature, inert atmosphere), forming stable aryl-phosphorus bonds. Key steps:

- Sonication-Assisted Exfoliation : Achieve few-layer black phosphorus in anhydrous solvents.

- Radical Coupling : UV irradiation initiates aryl radical attachment, confirmed via Raman spectroscopy (shift in A modes) .

- Comparative Analysis : XPS reveals higher functionalization density vs. diazonium salts due to reduced steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.